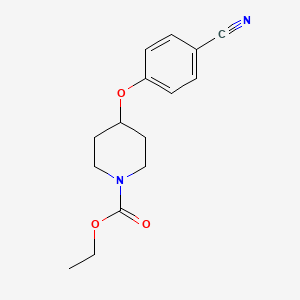

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Description

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (CAS: 1956355-60-4) is a piperidine derivative featuring an ethyl carboxylate group at position 1 and a 4-cyanophenoxy substituent at position 4 of the piperidine ring . Its structure combines an electron-withdrawing cyano group with an ether linkage, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-2-19-15(18)17-9-7-14(8-10-17)20-13-5-3-12(11-16)4-6-13/h3-6,14H,2,7-10H2,1H3 |

InChI Key |

DMGTXQDAKLVNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-cyanophenol with ethyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and its analogs:

Impact of Substituents on Properties

Receptor Binding and Selectivity

- Sigma Receptor Affinity: Piperidine derivatives with aryl ethers (e.g., IPAB in ) show high sigma-1 receptor binding. The target compound’s 4-cyanophenoxy group may mimic this interaction.

- Antipsychotic Potential: BMY 14802 (), a fluorinated piperidine, demonstrates moderate sigma affinity but rapid brain clearance. Structural parallels suggest the target compound could be optimized for CNS penetration.

Antitumor and Antibacterial Activity

- Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Exhibits antitumor properties due to indole’s π-π stacking capability . The target compound’s cyano group may similarly interact with hydrophobic enzyme pockets.

- Piperidine-Tetrahydroopyridine Derivatives: Antibacterial activity correlates with substituent bulk and hydrogen-bonding capacity . The target’s phenoxy group may enhance membrane penetration.

Physicochemical and Pharmacokinetic Considerations

Biological Activity

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and a cyanophenoxy group, suggests various pharmacological applications, particularly in the treatment of neurological disorders and pain management.

Structural Characteristics

The compound's structure can be broken down into key components that influence its biological activity:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various pharmacologically active compounds.

- Cyanophenoxy Group : Enhances reactivity and biological activity, allowing for interaction with specific molecular targets.

The biological activity of ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is primarily attributed to its interaction with various receptors and enzymes within biological systems. Studies indicate that compounds with similar structures often exhibit:

- Anti-inflammatory Effects : By modulating inflammatory pathways.

- Analgesic Properties : Potentially through interaction with pain receptors.

The specific mechanisms may involve receptor modulation or enzyme inhibition, contributing to its therapeutic potential.

Pharmacological Profiles

Research has shown that ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate exhibits various pharmacological effects. The following table summarizes findings related to its biological activities:

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study examining the compound's effects on inflammation, it was found to significantly reduce levels of inflammatory cytokines in vitro. This suggests a mechanism of action that could be beneficial in treating inflammatory diseases.

- Analgesic Properties : Another study focused on the analgesic effects demonstrated that ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate reduced pain responses in animal models, indicating its potential use in pain management therapies.

- Cytotoxic Evaluation : A cytotoxicity study assessed the compound against various leukemia cell lines. Results indicated promising activity, particularly against resistant subtypes, suggesting that modifications to the compound could enhance its efficacy against cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.